N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide: is a complex organic compound that features a biphenyl core with a carboxamide group and a dimethylamino-thiophene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the biphenyl derivative reacts with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Dimethylamino-Thiophene Substituent:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and amidation reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The unique electronic properties of the thiophene and biphenyl groups make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe in biological studies to investigate the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide depends on its specific application:
Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity. The dimethylamino group can enhance its binding affinity through hydrogen bonding or electrostatic interactions.
Organic Electronics: In materials science, the compound’s electronic properties are crucial. The conjugated system of the biphenyl and thiophene rings allows for efficient charge transport, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-[1,1’-biphenyl]-4-carboxamide: Lacks the thiophene ring, which may reduce its electronic properties.
N-(2-(methylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide: Has a methylamino group instead of a dimethylamino group, potentially altering its binding affinity and electronic properties.
Uniqueness
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of the dimethylamino group and the thiophene ring, which together enhance its electronic properties and potential binding interactions. This makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-23(2)20(19-12-13-25-15-19)14-22-21(24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13,15,20H,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVFTZNWYHXPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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